11-(4-Aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
Didesmethyl Mifepristone, also known as N,N-didesmethyl Mifepristone, is a metabolite of Mifepristone (RU-486). Mifepristone is a synthetic steroid with antiprogestational and antiglucocorticoid properties. Didesmethyl Mifepristone is formed through the metabolic pathway of Mifepristone in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Didesmethyl Mifepristone involves the demethylation of Mifepristone. This process typically requires specific reagents and conditions to achieve the desired product. The demethylation can be carried out using tert-butyl-methyl ether under alkaline conditions (pH 9) .
Industrial Production Methods
Industrial production of Didesmethyl Mifepristone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. Advanced techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-QqQ-MS/MS) are used for the validation and quantification of the product .
Chemical Reactions Analysis
Types of Reactions
Didesmethyl Mifepristone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced metabolites.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include hydroxylated and reduced derivatives of Didesmethyl Mifepristone. These products can be further analyzed using advanced analytical techniques to determine their structure and properties .
Scientific Research Applications
Didesmethyl Mifepristone has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a metabolite of Mifepristone in pharmacokinetic studies.
Mechanism of Action
Didesmethyl Mifepristone exerts its effects by competitively inhibiting the binding of progesterone to its receptor sites. This inhibition disrupts the normal function of progesterone, leading to various physiological effects. The compound also interacts with glucocorticoid receptors, further influencing its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Mifepristone (RU-486): The parent compound with similar antiprogestational and antiglucocorticoid properties.
N-desmethyl Mifepristone: Another metabolite of Mifepristone with similar but distinct properties.
22-OH Mifepristone: A hydroxylated derivative of Mifepristone.
Uniqueness
Didesmethyl Mifepristone is unique due to its specific metabolic pathway and the distinct effects it exerts compared to its parent compound and other metabolites. Its formation and presence in biological systems provide valuable insights into the metabolism and pharmacokinetics of Mifepristone .
Properties
IUPAC Name |
11-(4-aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO2/c1-3-13-27(30)14-12-24-22-10-6-18-15-20(29)9-11-21(18)25(22)23(16-26(24,27)2)17-4-7-19(28)8-5-17/h4-5,7-8,15,22-24,30H,6,9-12,14,16,28H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPBCIAEOBOEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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